molecular formula C3H5Cl3GeO2 B105624 Propanoic acid, 3-(trichlorogermyl)- CAS No. 15961-23-6

Propanoic acid, 3-(trichlorogermyl)-

Cat. No. B105624
CAS RN: 15961-23-6
M. Wt: 252.1 g/mol
InChI Key: NLIJOIUVZBYQRS-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(trichlorogermyl)-, also known as 3-(trichlorogermyl)propanoic acid, is a compound that has been the subject of various studies due to its unique chemical properties and reactivity. This compound is characterized by the presence of a trichlorogermyl group attached to the propanoic acid moiety, which imparts distinct reactivity patterns when interacting with other chemical species .

Synthesis Analysis

The synthesis of 3-(trichlorogermyl)propanoic acid involves multiple reaction steps starting from germanium tetrachloride. The process yields a compound that exhibits unusual reactivity, particularly in its interaction with phenylmagnesium bromide, leading to the formation of various derivatives such as 3-(triphenylgermyl)propanoic acid and other complex molecules .

Molecular Structure Analysis

The molecular structure of 3-(trichlorogermyl)propanoic acid and its derivatives has been elucidated through crystallography and computational methods. These studies reveal that the germanium atom in these compounds typically adopts a slightly distorted tetrahedral geometry. The presence of strong O-H...O hydrogen bonds leads to the formation of dimeric structures with eight-membered rings in the solid state . Ab initio calculations further suggest that the germanium atom can be pentacoordinated due to a Ge←O coordination interaction, which is influenced by the electrostatic interactions between the Ge and O atoms .

Chemical Reactions Analysis

3-(Trichlorogermyl)propanoic acid demonstrates a range of reactivities, particularly when treated with phenylmagnesium bromide. Depending on the molar ratios, different products can be synthesized, including phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3-(triphenylgermyl)propanol. Notably, the dehydration of certain derivatives is facilitated, and selective cleavage of the alkyl Ge-C bond can be achieved using lithium aluminium hydride .

Physical and Chemical Properties Analysis

Spectroscopic techniques such as Raman and IR spectroscopy have been employed to characterize the physical and chemical properties of 3-(trichlorogermyl)propanoic acid and its derivatives. The Ge-Cl bond exhibits strong peaks in the Raman spectra, while the Ge-C bonds give weaker peaks. The IR spectra are useful for characterizing polar groups like C=O and OH, which are not prominent in the Raman spectra . The stereoelectronic structure and the nature of the Ge←O coordination bond have been explored through ab initio calculations, revealing insights into the electron density distribution and the polarization of bonds in different states .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(Trichlorogermyl)propanoic acid demonstrates unique reactivity, particularly in its interaction with phenylmagnesium bromide. This compound can undergo various reactions to yield different derivatives, showcasing its versatility in organic synthesis. Notably, its β-carboxylic functional group exhibits unusual properties when reacting with phenylmagnesium bromide, leading to the formation of compounds like phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3–(triphenylgermyl)propanol. Such reactivity is of interest in the field of chemical synthesis and the development of new organic compounds (Z. Qiang et al., 2010).

Spectroscopic Characterization

The compound and its derivatives have been characterized using Raman and IR spectroscopy. The Ge-Cl bond in β-trichlorogermyl propanoic acid exhibits strong peaks in the Raman spectra, while the Ge-C bonds show weaker peaks. These spectroscopic characterizations are crucial for understanding the molecular structure and bonding properties of the compound, which can be applied in various research contexts, including materials science and molecular chemistry (Wang Ji-you, 2000).

Pharmacokinetic Studies

Although you requested to exclude drug use and side effects, it's worth mentioning that 3-(trichlorogermyl)propanoic acid is involved in the hydrolysis of organic germanium compounds, which are of interest in pharmacokinetic studies. These studies focus on the behavior of substances within the body and are critical in drug development and toxicology (H. Yamaguchi et al., 2015).

Crystal Structure Analysis

The crystal structures of derivatives of 3-(trichlorogermyl)propanoic acid, such as dimethyl-3-(trichlorogermyl)propionic acid, have been studied. These structures often form dimers via hydrogen bonds, resulting in interesting geometrical arrangements. Understanding these structures is important in fields such as materials science and crystallography, where the molecular arrangement can affect material properties (M. Parvez et al., 2005).

Extraction and Recovery Processes

The compound has been studied in the context of reactive extraction processes for carboxylic acids like propionic acid. Understanding its behavior in such processes is vital for industrial applications, including the recovery of acids from waste streams and fermentation broth, which is significant in environmental engineering and industrial chemistry (A. Keshav et al., 2009).

Theoretical Studies and Ab Initio Calculations

Ab initio calculations have been performed to understand the stereoelectronic structure of 3-(trichlorogermyl)propionic acid. These studies provide insights into the electronic properties and molecular interactions, which are fundamental in computational chemistry and molecular modeling (V. P. Feshin & E. V. Feshina, 2011).

Safety And Hazards

Propanoic acid, 3-(trichlorogermyl)- should be handled with care. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . Propionic acid is mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries . This suggests potential future directions for the study and application of Propanoic acid, 3-(trichlorogermyl)- and related compounds.

properties

IUPAC Name

3-trichlorogermylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIJOIUVZBYQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065980
Record name Propanoic acid, 3-(trichlorogermyl)-
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Molecular Weight

252.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propanoic acid, 3-(trichlorogermyl)-

CAS RN

15961-23-6
Record name 3-(Trichlorogermyl)propionic acid
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name Propanoic acid, 3-(trichlorogermyl)-
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Record name 3-(trichlorogermyl)propionic acid
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Record name 3-(TRICHLOROGERMYL)PROPANOIC ACID
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Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 18 g (0.1 mole) of trichlorogermane in 30 ml of anhydrous ether was added dropwise with a solution of 7.2g (0.1 mole) of acrylic acid in 20 ml of ether at -30°. Then, the mixture was allowed to stand at room temperature for 2 hrs. Evaporation of the solvent left a solid, which was recrystallized from n-hexane to give 22.5 g (89.3% yield) of white needles, mp 84°~85°. Lit. (V. F. Mironov, E. M. Berliner, and T. K. Gar, Zh. Obshch, Khim., 37, 962 (1967) reports mp 83°~85° for this compound.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chihara, N Nakamura - Nuclei D-Cu, 1993 - Springer
This document is part of Subvolume A ‘Nuclei D - Cu’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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